

# 4-Chloro-5-iodo-6-methylpyrimidine molecular weight and formula

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## Compound of Interest

Compound Name: 4-Chloro-5-iodo-6-methylpyrimidine

Cat. No.: B1590081

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## An In-Depth Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidine

### Introduction

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA and appearing in a vast array of FDA-approved pharmaceuticals and agrochemicals. Its unique electronic properties and multiple sites for functionalization make it a privileged structure in drug discovery. Within this class, halogenated pyrimidines serve as exceptionally versatile intermediates. This guide provides a comprehensive technical overview of **4-Chloro-5-iodo-6-methylpyrimidine** (CAS No. 83410-15-5), a multifunctional building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core molecular characteristics, reactivity, potential synthetic applications, and analytical profile, grounding the discussion in established chemical principles.

## Core Molecular Profile

**4-Chloro-5-iodo-6-methylpyrimidine** is a solid organic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, an iodine atom at the 5-position, and a methyl group at the 6-position. This specific arrangement of functional groups provides a rich platform for sequential and site-selective chemical modifications.

Identifier	Value	Source
IUPAC Name	4-chloro-5-iodo-6-methylpyrimidine	-
CAS Number	83410-15-5	[1]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> ClIN <sub>2</sub>	[1][2]
Molecular Weight	254.46 g/mol	
Monoisotopic Mass	253.91077 Da	[2]
InChIKey	PJJJWNAVICYJROL-UHFFFAOYSA-N	[2]
SMILES	<chem>CC1=C(C(=NC=N1)Cl)I</chem>	[2]

It is important to distinguish between Molecular Weight and Monoisotopic Mass. The molecular weight (254.46 g/mol) is the weighted average of the masses of all naturally occurring isotopes of the constituent atoms. In contrast, the monoisotopic mass (253.91077 Da) is calculated using the mass of the most abundant isotope for each element (e.g., <sup>12</sup>C, <sup>1</sup>H, <sup>35</sup>Cl, <sup>127</sup>I, <sup>14</sup>N). The latter is crucial for high-resolution mass spectrometry, where it allows for precise identification of the compound.

Caption: 2D Structure of **4-Chloro-5-iodo-6-methylpyrimidine**.

## Physicochemical Properties, Handling, and Storage

Properties:

- Appearance: Typically supplied as an off-white solid.[1]
- Physical Form: Solid.
- Purity: Commercially available with purities often around 97% or higher.

**Storage and Stability:** Commercial suppliers provide varied storage recommendations, which may depend on the purity grade and intended application. Common recommendations include refrigeration at 2-8°C for short-term storage and colder temperatures (-20°C) for long-term

preservation, often under an inert atmosphere like argon and protected from light to prevent degradation.[1] As with many halogenated heterocycles, prolonged exposure to moisture and light should be avoided.

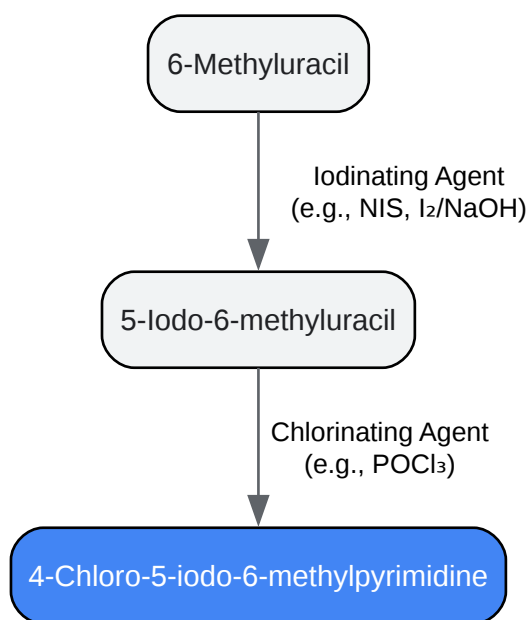
Safety and Handling: No specific safety data sheet (SDS) for **4-Chloro-5-iodo-6-methylpyrimidine** was returned in the search. However, based on data for structurally related halogenated pyrimidines, standard laboratory precautions are warranted.[3][4][5]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
- Engineering Controls: Handle only in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of dust.[6]
- Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[3][5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Disclaimer: This information is based on related compounds. The user must consult the specific, supplier-provided Safety Data Sheet (SDS) for CAS 83410-15-5 before handling.

## Synthesis and Chemical Reactivity

While specific published syntheses for this exact molecule are not readily available, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common strategy involves the modification of a pre-formed pyrimidine ring, such as 6-methyluracil.



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Caption: Plausible synthetic workflow for **4-Chloro-5-iodo-6-methylpyrimidine**.

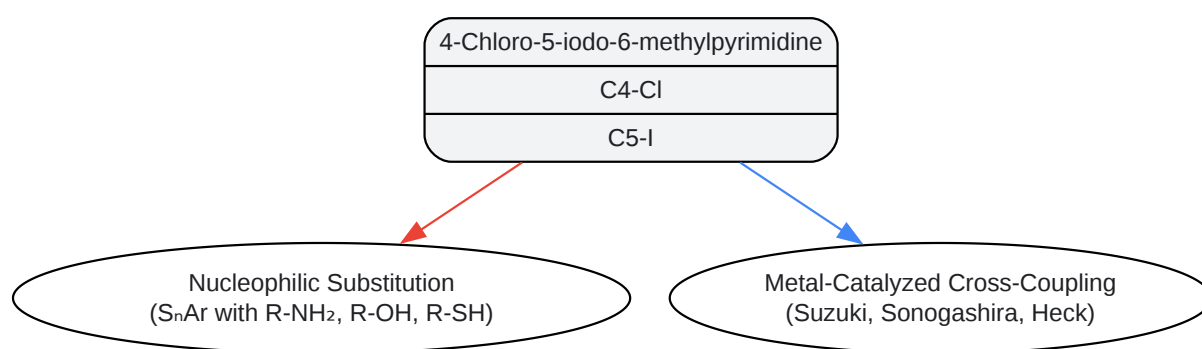
#### Plausible Synthesis Protocol:

- **Iodination:** 6-Methyluracil can be regioselectively iodinated at the electron-rich C5 position using an electrophilic iodine source like N-Iodosuccinimide (NIS) or a mixture of iodine and a base to yield 5-iodo-6-methyluracil.
- **Chlorination:** The resulting iodinated uracil can then be treated with a strong chlorinating agent, most commonly phosphorus oxychloride ( $\text{POCl}_3$ ), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. This step converts the hydroxyl groups (in the tautomeric amide form) into chloro groups, yielding the final product.

**Chemical Reactivity:** The true value of **4-Chloro-5-iodo-6-methylpyrimidine** lies in its differential reactivity, which allows for programmed, site-selective functionalization.

- **At the 4-Position (C-Cl bond):** The chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution ( $\text{S}_\text{N}\text{Ar}$ ). It can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse side chains.

- At the 5-Position (C-I bond): The iodine atom is an excellent participant in metal-catalyzed cross-coupling reactions. This site is ideal for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. The C-I bond is generally more reactive in these transformations than the C-Cl bond, allowing for selective functionalization at the C5 position while leaving the C4-chloro group intact for subsequent  $S_NAr$  reactions.



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Caption: Key reaction sites on the **4-Chloro-5-iodo-6-methylpyrimidine** scaffold.

## Applications in Research and Development

This molecule is not an end-product but a strategic intermediate. Its utility is primarily in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

- **Drug Discovery Scaffold:** Pyrimidine derivatives are known to possess a wide range of biological activities, including antiviral and anticancer properties.<sup>[7]</sup> This building block allows for the systematic exploration of chemical space around the pyrimidine core. For instance, libraries of compounds can be generated by first performing a Suzuki coupling at the C5 position followed by reacting the C4 position with a diverse set of amines. This approach is central to modern lead optimization in drug discovery.<sup>[8]</sup>
- **Agrochemical Synthesis:** Similar to pharmaceuticals, the pyrimidine core is present in many herbicides and fungicides.<sup>[7]</sup> The reactivity of this intermediate makes it a valuable precursor

for creating novel agrochemicals.

## Analytical Characterization

Definitive structural confirmation and purity assessment rely on standard analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition. The predicted monoisotopic mass is 253.91077 Da for the neutral molecule.<sup>[2]</sup> Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can aid in identification in ion mobility-mass spectrometry.

Adduct	m/z (Predicted)	CCS (Å²) (Predicted)
[M+H] <sup>+</sup>	254.91805	125.9
[M+Na] <sup>+</sup>	276.89999	130.2
[M-H] <sup>-</sup>	252.90349	120.5

Source: PubChemLite<sup>[2]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: The spectrum is expected to be relatively simple. A singlet corresponding to the C2 proton would appear in the aromatic region (likely > 8.5 ppm). A second singlet for the three protons of the C6-methyl group would appear in the aliphatic region (likely ~2.5 ppm).
- <sup>13</sup>C NMR: Six distinct signals would be expected, corresponding to the five carbons in the ring and the one methyl carbon. The carbons attached to the electronegative halogens (C4 and C5) and nitrogens would be significantly downfield.

### Conclusion

**4-Chloro-5-iodo-6-methylpyrimidine** is a high-value chemical intermediate offering researchers a powerful tool for molecular construction. Its well-defined sites of differential reactivity—a chlorine atom primed for nucleophilic substitution and an iodine atom ready for cross-coupling reactions—enable the controlled and sequential synthesis of complex, highly functionalized pyrimidine derivatives. This versatility firmly establishes its role as a key building

block in the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.

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